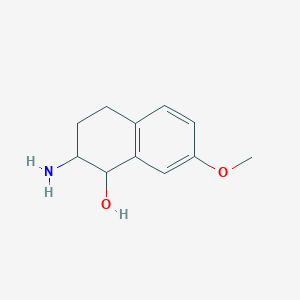

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring. It is a white or pale yellow crystalline solid with limited solubility in water but can dissolve in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol typically involves the reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methoxy-containing reagents under specific conditions. One common method is the reaction with methanol in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methanol and a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, reduced tetrahydronaphthalene derivatives, and substituted naphthalenes .

Scientific Research Applications

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the methoxy group.

1,2,3,4-Tetrahydroisoquinoline: Contains a similar tetrahydronaphthalene ring but with different functional groups.

1,2,4-Benzothiadiazine-1,1-dioxide: A different heterocyclic compound with similar biological activities

Uniqueness

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is unique due to the presence of both amino and methoxy groups on the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol (CAS No. 91247-12-0) is a compound with potential biological significance. Its structural properties suggest various pharmacological activities, including neuroprotective and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C11H15NO2

- Molecular Weight : 229.70 g/mol

- CAS Number : 91247-12-0

- IUPAC Name : 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate the Nrf2/Keap1 pathway enhances its protective effects against oxidative damage .

Anticancer Activity

The compound also demonstrates significant anticancer potential. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines. The following table summarizes some of the key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid) | <10 | Significant growth inhibition |

| Jurkat (T-cell) | <15 | Induction of apoptosis |

| HT29 (colon cancer) | <20 | Reduced cell viability |

These results indicate that this compound may act through apoptosis induction and cell cycle arrest mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Properties : It reduces reactive oxygen species (ROS), thus protecting cells from oxidative stress.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Regulation : It has been shown to affect key regulatory proteins involved in the cell cycle .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : In a model of Alzheimer's disease using N2a/APP cells, treatment with the compound resulted in a three-fold reduction in amyloid-beta peptide levels compared to untreated controls .

- Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name |

2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11,13H,3,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPLVFWHEOUUDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2O)N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.